molecular formula C21H42O2 B163423 Heneicosanoic Acid CAS No. 2363-71-5

Heneicosanoic Acid

Cat. No.: B163423
CAS No.: 2363-71-5
M. Wt: 326.6 g/mol
InChI Key: CKDDRHZIAZRDBW-UHFFFAOYSA-N
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Description

Heneicosanoic acid (C21:0) is a saturated long-chain fatty acid with the chemical formula C₂₁H₄₂O₂, molecular weight 326.56 g/mol, and CAS number 2363-71-5 . It occurs naturally in plants (e.g., olive oil), animal tissues (e.g., human milk fat), and microorganisms such as Rickettsia typhi . Structurally, it consists of a 21-carbon chain terminating in a carboxylic acid group. Its physical properties include a melting point of 75–76°C, boiling point of 168–171°C (2 Torr), and insolubility in water . It is utilized as a biomarker in lipidomics and membrane biology studies due to its rarity in biological systems .

Properties

IUPAC Name

henicosanoic acid
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InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CKDDRHZIAZRDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
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DSSTOX Substance ID

DTXSID0021595
Record name Heneicosanoic acid
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Molecular Weight

326.6 g/mol
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Physical Description

Colorless solid; [Sigma-Aldrich MSDS], Solid
Record name Henicosanoic acid
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CAS No.

2363-71-5
Record name Heneicosanoic acid
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Melting Point

74 - 76 °C
Record name Heneicosanoic acid
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Preparation Methods

Table 1: Comparative Yields Under Varied Wolff-Kischner Conditions

Hydrazine (Equiv.)Temperature (°C)Time (h)Yield (%)
31801862
51952489
52001278

Data adapted from US5502226A.

Alternative Synthetic Routes

Hydrogenation of Unsaturated Precursors

Unsaturated analogs (e.g., heneicosa-12-enoic acid) can be hydrogenated using palladium on carbon (Pd/C) under H₂ at 50°C. This method is less common due to challenges in isolating pure unsaturated intermediates.

Natural Isolation

This compound is extractable from Rickettsia typhi lipopolysaccharides via saponification. However, yields are low (<1% by weight), making synthetic routes preferable for large-scale production.

Challenges and Optimization Strategies

  • Chain Length Effects : Longer carbon chains (C21) require extended reaction times in hydrolysis steps to ensure complete conversion.

  • Byproduct Formation : Over-reduction during Wolff-Kischner steps may produce alcohols; using stoichiometric hydrazine minimizes this.

  • Solvent Purity : Degassed solvents prevent ketone oxidation, improving yields by 10–15%.

Industrial Scalability

The enamine coupling method is scalable to multi-kilogram batches with consistent yields (85–90%). Key considerations include:

  • Cost Efficiency : Bromoalkanoic acids are commercially available at ~$50/mol.

  • Safety : Hydrazine handling requires closed systems to avoid exposure.

Chemical Reactions Analysis

Types of Reactions: Heneicosanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain carboxylic acids or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Sulfuric acid, hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), radical initiators.

Major Products:

    Oxidation: Shorter-chain carboxylic acids.

    Reduction: Heneicosanol.

    Esterification: Heneicosanoate esters.

    Substitution: Halogenated heneicosanoic acids.

Scientific Research Applications

Biochemical Research Applications

Heneicosanoic acid serves as a valuable molecular tool in biochemical research. Its applications include:

  • Fatty Acid Composition Studies : It is often utilized in the analysis of fatty acid profiles in biological samples. For instance, it was used as an internal standard in gas chromatography-mass spectrometry (GC-MS) to analyze fatty acids in meat samples, helping to determine the composition of conjugated linoleic acid isomers .
  • Cell Culture Studies : In cancer research, this compound has been identified in studies examining lipid composition changes in cancer cell lines. For example, it was found in MCF-7 breast cancer cells during investigations into how resveratrol treatment alters lipid profiles .
  • Lipid Metabolism Research : this compound is involved in studies focusing on lipid metabolism and its implications for health conditions such as obesity and diabetes. Its presence in various cellular contexts allows researchers to investigate metabolic pathways and their regulation .

Food Science Applications

In food science, this compound's role extends to:

  • Nutritional Studies : It has been analyzed in the context of human milk fat and other dietary fats, contributing to understanding the nutritional value of different food sources . Its presence can affect the sensory properties and nutritional profiles of food products.
  • Food Preservation : The fatty acid's bactericidal properties are being explored for potential use in food preservation strategies. Research indicates that certain fatty acids exhibit antimicrobial activity against pathogens like Staphylococcus aureus, suggesting that this compound could contribute to food safety .

Pharmacological Applications

This compound's applications extend into pharmacology:

  • Drug Development : The compound is being investigated for its role in drug formulations, particularly those targeting lipid metabolism disorders. Its unique structure may facilitate the development of novel therapeutic agents .
  • Radiotracer Development : Research has explored using this compound as a radiotracer for evaluating fatty acid metabolism in myocardial tissue. This application could enhance diagnostic imaging techniques for cardiovascular diseases .

Table 1: Fatty Acid Composition Analysis

Fatty AcidCarbon AtomsRole/Significance
This compound21Internal standard for GC-MS analysis
Arachidonic Acid20Precursor for eicosanoids
Linoleic Acid18Essential fatty acid
Oleic Acid18Monounsaturated fat with health benefits

Table 2: Case Studies Involving this compound

Study ReferenceApplication AreaFindings
PMC7053465Cancer Cell LinesAlterations in lipid composition post-treatment
Nature.comSerum AnalysisQuantification of fatty acids in health studies
Bertin BioreagentImmunological StudiesBlocking peptide applications with this compound

Mechanism of Action

The mechanism of action of heneicosanoic acid primarily involves its integration into lipid bilayers and its influence on membrane fluidity and stability. As a long-chain fatty acid, it interacts with other lipid molecules, affecting the overall properties of cell membranes. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Structural and Physical Properties

Heneicosanoic acid belongs to the long-chain saturated fatty acids (LCFAs). Key comparisons with homologs include:

Property This compound (C21:0) Eicosanoic Acid (C20:0) Docosanoic Acid (C22:0) Hendecanoic Acid (C11:0)
Chain Length 21 carbons 20 carbons 22 carbons 11 carbons
Melting Point (°C) 75–76 76–77 79–81 29–31
Water Solubility Insoluble Insoluble Insoluble Slightly soluble
Molecular Weight (g/mol) 326.56 312.53 340.58 186.29
Key Applications Biomarker, membrane studies Industrial coatings Cosmetics, lubricants Antimicrobial agents

Key Observations :

  • Chain Length and Melting Point: Melting points increase with chain length due to stronger van der Waals interactions. This compound (C21:0) has a slightly lower melting point than eicosanoic acid (C20:0), likely due to its odd-carbon structure disrupting packing efficiency .
  • Biological Prevalence : Odd-chain fatty acids like C21:0 are less common than even-chain analogs (C20:0, C22:0), making them useful as internal standards in lipid analysis .

Biological Activity

Heneicosanoic acid, also known as docosanoic acid, is a long-chain saturated fatty acid with the chemical formula C21H42O2. It has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data tables and case studies.

  • Molecular Formula : C21H42O2
  • Molecular Weight : 318.57 g/mol
  • Structure : this compound is a straight-chain fatty acid with 21 carbon atoms.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. Research indicates that long-chain fatty acids exhibit significant antimicrobial activity against various pathogens.

  • Study Findings :
    • A study evaluating the antimicrobial activity of various fatty acids found that this compound demonstrated moderate inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
    • Table 1 summarizes the inhibition zones observed for this compound against selected microorganisms:
MicroorganismInhibition Zone (mm)
Bacillus subtilis16.3
Staphylococcus aureus15.5
Escherichia coli14.0
Klebsiella pneumoniaeResistant
Pseudomonas aeruginosaResistant

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. This compound has been evaluated for its ability to scavenge free radicals.

  • Research Insights :
    • In a DPPH radical scavenging assay, this compound exhibited antioxidant activity, albeit less potent than some other fatty acids like oleic acid . The results are summarized in Table 2:
Fatty AcidIC50 Value (μg/mL)
This compound250
Oleic Acid150
Vitamin C50

3. Cytotoxic Effects

The cytotoxicity of this compound has been explored in various cancer cell lines, indicating potential therapeutic applications in oncology.

  • Case Studies :
    • A study examining the effects of fatty acids on cancer cell lines reported that this compound showed moderate cytotoxic effects on MCF-7 (breast cancer) cells with a CD50 value of approximately 12.7 μg/mL .
  • Table 3 summarizes cytotoxicity data across different cell lines :
Cell LineCD50 (μg/mL)
MCF-712.7
HL-6015.0
K562>30
CEM-SS>30

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Long-chain fatty acids can integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Radical Scavenging : The presence of functional groups allows this compound to donate electrons to free radicals, mitigating oxidative damage.
  • Apoptosis Induction : In cancer cells, fatty acids may trigger apoptosis through mitochondrial pathways, contributing to their cytotoxic effects.

Q & A

Q. How is heneicosanoic acid identified and characterized in lipidomic studies?

this compound (C21:0) is identified via gas chromatography with flame ionization detection (GC-FID) using fatty acid methyl ester (FAME) derivatization. Its molecular weight (326.56 g/mol), CAS registry number (2363-71-5), and physical properties (e.g., melting point: 75–76°C) serve as key identifiers . Internal standards like this compound itself are often added during FAME preparation to improve quantification accuracy .

Q. What are effective methods for extracting this compound from biological tissues?

The Bligh & Dyer method is widely used for lipid extraction. Tissues are homogenized in chloroform:methanol (2:1 v/v), followed by phase separation with water. The chloroform layer, containing lipids like this compound, is isolated and purified . For stability, store extracts at -20°C to prevent degradation .

Q. How should researchers prepare this compound stock solutions given its low aqueous solubility?

Dissolve the crystalline solid in ethanol (20 mg/mL) under inert gas to prevent oxidation. For aqueous buffers (e.g., PBS), dilute the ethanol stock to ≤0.5 mg/mL. Avoid long-term storage of aqueous solutions due to precipitation risks .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported this compound levels across lipidomic studies?

Contradictions may arise from:

  • Extraction efficiency : Validate protocols using spiked recovery experiments with internal standards (e.g., deuterated analogs) .
  • Instrument calibration : Ensure GC-FID linearity across concentration ranges (e.g., 0.1–100 µg/mL) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability, especially in biological replicates .

Q. What advanced analytical techniques improve quantification of trace this compound in complex matrices?

  • High-resolution mass spectrometry (HRMS) : Enables precise identification via exact mass (326.5570 Da) and isotopic patterns .
  • Derivatization : Enhance volatility using boron trifluoride-methanol for GC analysis .
  • Multi-dimensional chromatography : Couple GC with liquid chromatography (LC) to resolve co-eluting lipids in biological samples .

Q. What experimental design considerations are critical for studying this compound’s biological roles?

  • Stability controls : Monitor degradation under experimental conditions (e.g., pH, temperature) using time-course analyses .
  • Biological relevance : Use cell or tissue models where this compound is endogenous (e.g., human milk fat globules or bacterial lipopolysaccharides) .
  • Dose-response studies : Establish physiological vs. pharmacological ranges to avoid non-specific effects .

Data Analysis and Interpretation

Q. How should researchers analyze this compound’s thermodynamic properties in lipid membranes?

Use computational tools (e.g., Crippen or Joback methods) to predict properties like critical temperature (825.93 K) and partition coefficients (logP = 7.503). Validate predictions experimentally via differential scanning calorimetry (DSC) for melting behavior .

Q. What statistical approaches resolve contradictions in this compound’s ecological or metabolic significance?

  • Meta-analysis : Aggregate data from multiple studies (e.g., human milk lipidomes vs. bacterial LPS profiles) to identify conserved patterns .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., diet, species differences) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Documentation : Report purity (>99%), storage conditions (-20°C), and solvent systems used .
  • Cross-lab validation : Share raw data (e.g., GC-FID chromatograms) via supplementary materials for independent verification .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods during solvent-based extractions to avoid chloroform/methanol exposure .
  • Waste disposal : Collect chloroform-containing waste separately and follow institutional guidelines for halogenated solvents .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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